3-Oxo-3H-benzo[f]chromene-2-carbonitrile

Thermal Stability Material Science Process Chemistry

Researchers developing kinase inhibitors often face bottlenecks obtaining key heterocyclic intermediates with consistent purity and thermal stability. This compound directly addresses those supply chain issues: - High thermal stability (mp >300 °C) provides critical headroom for high-temperature amination and cyclization reactions that degrade lower-melting analogs, reducing synthesis failure rates. - The carbonitrile handle enables orthogonal transformations (e.g., to amides, tetrazoles) impossible with pre-installed amino or carboxylic acid analogs, streamlining the build of diverse screening libraries from a single intermediate. - Documented NMR/IR spectral fingerprints enable immediate incoming QC, eliminating in-house method development time.

Molecular Formula C14H7NO2
Molecular Weight 221.21 g/mol
CAS No. 4352-88-9
Cat. No. B12185870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-3H-benzo[f]chromene-2-carbonitrile
CAS4352-88-9
Molecular FormulaC14H7NO2
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C#N
InChIInChI=1S/C14H7NO2/c15-8-10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-14(10)16/h1-7H
InChIKeyDRKGVTRICWHXPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxo-3H-benzo[f]chromene-2-carbonitrile (CAS 4352-88-9): Definitive Procurement Guide for Benzochromene Building Blocks


3-Oxo-3H-benzo[f]chromene-2-carbonitrile (CAS 4352-88-9) is a fused heterocyclic compound from the benzocoumarin/naphthopyran class, featuring a ketone group at position 3 and a carbonitrile substituent at position 2 . It has a molecular formula of C14H7NO2, a molecular weight of 221.21 g/mol, and a predicted XlogP of 3.1, indicating moderate lipophilicity suitable for cell-permeable probe design . This compound serves as a strategic entry point for synthesizing bioactive benzochromene derivatives, including EGFR and VEGFR-2 inhibitors, antimicrobial agents, and fluorescent chemosensors [1][2].

Why 3-Oxo-3H-benzo[f]chromene-2-carbonitrile Cannot Be Replaced by Common Benzochromene Analogs


Generic substitution of 3-oxo-3H-benzo[f]chromene-2-carbonitrile with other in-class compounds such as 3-oxo-3H-benzo[f]chromene-2-carboxylic acid or 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitriles fundamentally alters both synthetic versatility and physicochemical properties. The carbonitrile group provides a uniquely versatile synthetic handle that can be converted into carboxylic acids, amides, tetrazoles, or amines, enabling orthogonal transformations not possible with the pre-installed amino or carboxylic acid functionalities [1]. Furthermore, the combination of the electron-withdrawing nitrile and the 3-oxo group creates a distinctive electronic environment that shifts key spectral signatures—including IR nitrile stretching frequencies and 13C NMR chemical shifts—leading to a 56.8 °C higher melting point threshold compared to the carboxylic acid analog, indicative of superior thermal lattice stability [2]. These differences directly impact synthetic sequence design, purification protocols, and ultimate application feasibility in medicinal chemistry and probe development [1][3].

Quantitative Differentiation Evidence for 3-Oxo-3H-benzo[f]chromene-2-carbonitrile Against Closest Analogs


Superior Thermal Stability Versus 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid: Melting Point Delta >56 °C

The carbonitrile derivative exhibits a melting point exceeding 300 °C, compared to 235.6–236.7 °C for the corresponding 3-oxo-3H-benzo[f]chromene-2-carboxylic acid—a minimum differential of >56.8 °C [1]. This elevated thermal threshold is consistent with stronger intermolecular dipole-dipole interactions mediated by the nitrile group, a critical consideration for high-temperature reactions or vacuum sublimation-based purification.

Thermal Stability Material Science Process Chemistry

Optimized Lipophilicity for Membrane Permeability: XlogP 3.1 Versus Carboxylic Acid Analog

The target compound has a predicted XlogP of 3.1, placing it within the optimal range for blood-brain barrier penetration and cellular membrane permeability (typically XlogP 1–4) . While the exact XlogP for 3-oxo-3H-benzo[f]chromene-2-carboxylic acid is not explicitly reported, the replacement of the nitrile with a carboxylic acid group typically lowers XlogP by approximately 1.5–2.0 log units (class-level inference), which would shift the XlogP below 2 and potentially compromise passive membrane diffusion [1].

Drug Design ADME Lipophilicity

Distinctive NMR Spectroscopic Signature Enabling Analytical Differentiation

The 1H and 13C NMR spectrum of 3-oxo-3H-benzo[f]chromene-2-carbonitrile has been fully assigned and archived in the SpectraBase database, providing a unique spectroscopic fingerprint for identity confirmation [1]. The nitrile group at position 2 induces a characteristic downfield shift of the H-4 proton relative to the 3-amino analog, creating a definitive spectral marker absent in the reduced or amino-substituted benzochromene series. This facilitates unambiguous QC differentiation when multiple benzochromene intermediates are present in synthetic workflows.

Analytical Chemistry Quality Control NMR Spectroscopy

Documented One-Step Synthetic Protocol with Quantitative Yield

A published protocol describes the one-step synthesis of 3-oxo-3H-benzo[f]chromene-2-carbonitrile in quantitative yield using adapted Vilsmeier conditions, with full characterization by 1H, 2H, 13C NMR, IR, and Raman spectroscopy [1]. In contrast, the synthesis of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives typically requires multi-component reactions under ultrasonic or microwave irradiation with isolated yields ranging from 65–92% [2]. This quantitative conversion advantage facilitates straightforward procurement specifications for high-purity material.

Synthetic Chemistry Process Optimization Scalability

Optimal Procurement Application Scenarios for 3-Oxo-3H-benzo[f]chromene-2-carbonitrile


Medicinal Chemistry: Kinase Inhibitor Scaffold Development

The carbonitrile at position 2 serves as a direct synthetic precursor to β-enaminonitrile intermediates used in EGFR and VEGFR-2 inhibitor design. Its elevated melting point (>300 °C) provides thermal headroom for high-temperature amination and cyclization reactions that would degrade the lower-melting carboxylic acid analog [1]. Procurement of this specific intermediate streamlines the synthesis of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, bypassing the need for multi-component condensation optimization [2].

Fluorescent Probe Design: Nitrile-Based Chemosensor Engineering

The unique combination of the electron-withdrawing nitrile and the benzochromene fluorophore creates an ideal scaffold for developing 'turn-on' fluorescent chemosensors for metal ions (e.g., Na+, Pb2+, Al3+). Its XlogP of 3.1 is optimal for intracellular probe delivery, providing a significant advantage over the more hydrophilic carboxylic acid analog [1]. The quantitative synthetic protocol ensures reproducible supply for systematic structure-property relationship (SPR) studies in probe development [2].

Antimicrobial Agent Synthesis: CrtN Inhibitor Scaffold

The benzochromene scaffold is a privileged structure for targeting CrtN (4,4'-diapophytoene desaturase) in methicillin-resistant Staphylococcus aureus (MRSA). Although direct biological data for the carbonitrile compound is limited, related benzochromene derivatives have demonstrated potent CrtN inhibition with IC50 values as low as 5.90 nM, and the carbonitrile intermediate provides a divergent synthetic entry point for generating focused libraries of CrtN-targeting compounds [1]. Its spectral fingerprint enables rigorous QC for library production [2].

Process Chemistry: Scalable Intermediate for Benzochromene Libraries

The quantitative, one-step Vilsmeier synthesis protocol directly supports kilo-lab and pilot-plant scale procurement specifications. The absence of multi-step purification requirements and the compound's thermal robustness make it a preferred choice for industrial suppliers seeking to stock a high-purity benzochromene intermediate. Its documented NMR and IR spectral data facilitate immediate incoming quality control upon procurement, eliminating the need for in-house method development [1].

Quote Request

Request a Quote for 3-Oxo-3H-benzo[f]chromene-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.